molecular formula C16H14N2O4 B2906769 1-(furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione CAS No. 920942-08-1

1-(furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione

Cat. No.: B2906769
CAS No.: 920942-08-1
M. Wt: 298.298
InChI Key: UWLLJTALWPMDNN-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted at the N(1) position with a furan-2-ylmethyl group and at the C(3) position with a 3-methoxyphenylamino moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes such as kinases or receptors involved in signaling pathways.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(3-methoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-12-5-2-4-11(8-12)17-14-9-15(19)18(16(14)20)10-13-6-3-7-22-13/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLLJTALWPMDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a furan ring and a methoxyphenyl group, which may contribute to its interactions with various biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with 3-methoxybenzylamine under reductive amination conditions. The use of reducing agents such as sodium cyanoborohydride enhances the yield and purity of the final product. The reaction can be summarized as follows:

Furan 2 carbaldehyde 3 methoxybenzylamineNaBH3CN1 furan 2 ylmethyl 3 3 methoxyphenyl amino 1H pyrrole 2 5 dione\text{Furan 2 carbaldehyde 3 methoxybenzylamine}\xrightarrow{\text{NaBH}_3\text{CN}}\text{1 furan 2 ylmethyl 3 3 methoxyphenyl amino 1H pyrrole 2 5 dione}

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The furan and methoxyphenyl groups facilitate binding interactions that can modulate enzyme activity or receptor signaling pathways. Notably, similar pyrrole derivatives have shown promise as inhibitors of key signaling pathways involved in cancer progression.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit the growth of cancer cell lines and in vivo tumor models. A study demonstrated that certain pyrrole derivatives inhibited colon cancer cell lines with GI50 values ranging from 10810^{-8} M to 10710^{-7} M .

Anti-inflammatory Properties

In addition to antitumor effects, this compound may exhibit anti-inflammatory properties. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory diseases .

Case Studies

StudyCompound TestedBiological ActivityFindings
Dubinina et al. (2007)4-Amino-3-chloro-1H-pyrrole-2,5-dioneAntitumorInhibited growth of HCT-116 colon cancer cells (GI50 ~ 10810^{-8} M)
Kuznietsova et al. (2016)Various pyrrole derivativesAnti-inflammatoryReduced IL-6 and TNF-α production in PBMCs
Garmanchuk et al. (2013)Pyrrole derivativesAntioxidantDemonstrated low toxicity and antioxidant properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrole-2,5-dione Derivatives

Pyrrole-2,5-dione derivatives exhibit diverse pharmacological activities depending on their substitution patterns. Below is a comparative analysis of the target compound with structurally related analogues:

Compound N(1) Substituent C(3) Substituent Key Properties/Activities Reference
1-(Furan-2-ylmethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione Furan-2-ylmethyl 3-Methoxyphenylamino Potential kinase inhibition (inferred from structural analogs); moderate lipophilicity
1-Phenylamino-1H-pyrrole-2,5-dione Phenylamino None Limited bioactivity reported; used as a synthetic intermediate
1-(4-Methoxyphenyl)amino-1H-pyrrole-2,5-dione 4-Methoxyphenylamino None Enhanced solubility due to para-methoxy group; weak enzyme inhibition
MI-1 (Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione) 4-Chlorobenzyl 3-Trifluoromethylphenylamino Potent EGFR/VEGFR inhibition; high lipophilicity (logP ~4.2)
1-(3-Methylphenyl)-1H-pyrrole-2,5-dione 3-Methylphenyl None Structural simplicity; used in polymer chemistry; low toxicity (LD50 >500 mg/kg in rodents)
Gö6983 (PKC inhibitor) Indole-methoxy-dimethylamino Indole Selective PKC inhibition; used in stem cell research

Key Structural and Functional Differences

  • Substituent Effects on Bioactivity: The 3-methoxyphenylamino group in the target compound differs from the 3-trifluoromethylphenylamino group in MI-1 . The trifluoromethyl group enhances electronegativity and metabolic stability, making MI-1 a stronger kinase inhibitor. Compared to 1-(4-methoxyphenyl)amino-1H-pyrrole-2,5-dione , the meta-substitution in the target compound may reduce steric hindrance, improving binding to flat enzymatic pockets.
  • Synthetic Accessibility: N(1)-alkylation of pyrrole-2,5-dione with furan-2-ylmethyl bromide is straightforward , whereas analogues like MI-1 require multi-step functionalization of the phenylamino group .

Pharmacological and Physicochemical Data

Parameter Target Compound MI-1 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione
Molecular Weight 326.3 g/mol 425.7 g/mol 201.2 g/mol
Predicted logP 2.5 4.2 1.8
Enzymatic Targets Kinases (inferred) EGFR, VEGFR None reported
Toxicity (LD50) Not reported Not reported >500 mg/kg (rodent)

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